

# GSK343's involvement in cell signaling pathways

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## Compound of Interest

Compound Name: GSK343

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An In-depth Technical Guide on the Core Involvement of **GSK343** in Cell Signaling Pathways

## Introduction

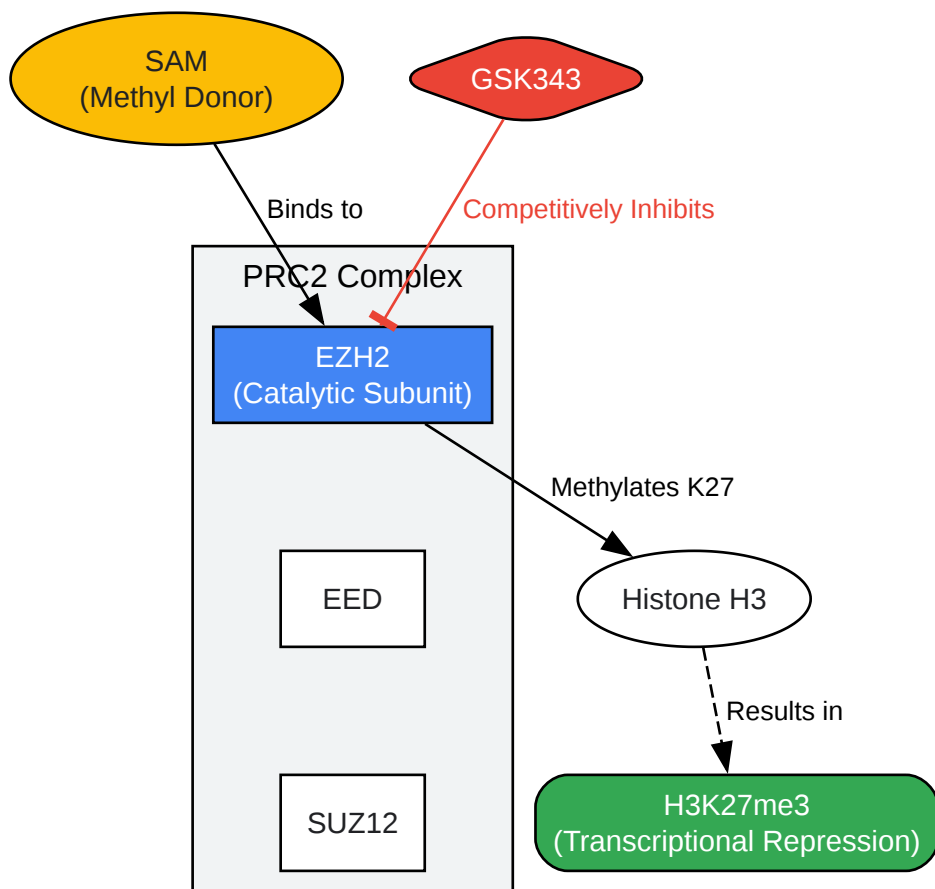
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), a crucial epigenetic regulator.[1][2] EZH2 functions as a histone methyltransferase, specifically catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3).[1][3] This H3K27me3 mark is a hallmark of transcriptional repression, leading to the silencing of target genes involved in critical cellular processes like differentiation, proliferation, and cell-cycle regulation.[1][4] Due to its frequent overexpression and its pro-oncogenic role in a wide array of cancers, EZH2 has emerged as a significant therapeutic target.[2][4][5]

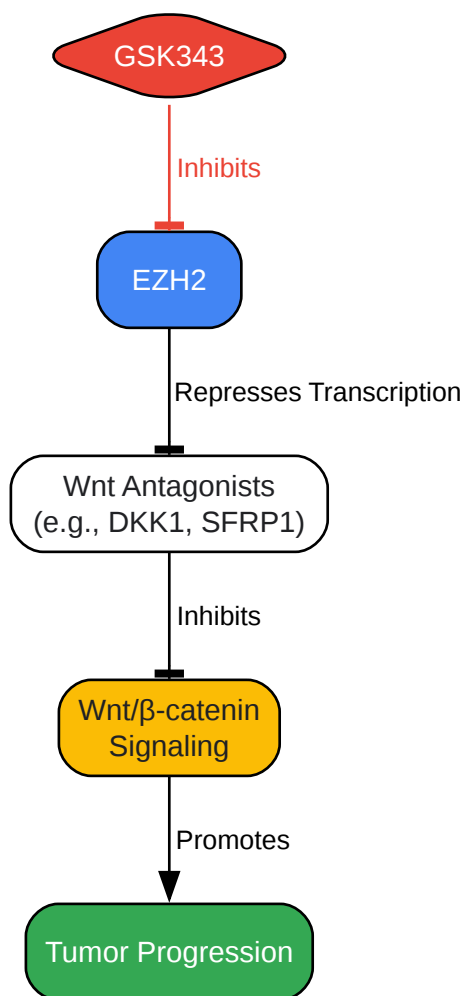
**GSK343** is a potent, cell-permeable, and highly selective small molecule inhibitor of EZH2.[5][6][7] By competitively inhibiting EZH2's methyltransferase activity, **GSK343** provides a powerful tool for researchers to investigate the functional consequences of PRC2 inhibition and its impact on complex cell signaling networks.[1][8] This guide offers a technical overview of **GSK343**'s mechanism of action, its role in key signaling pathways, and detailed protocols for its application in research settings.

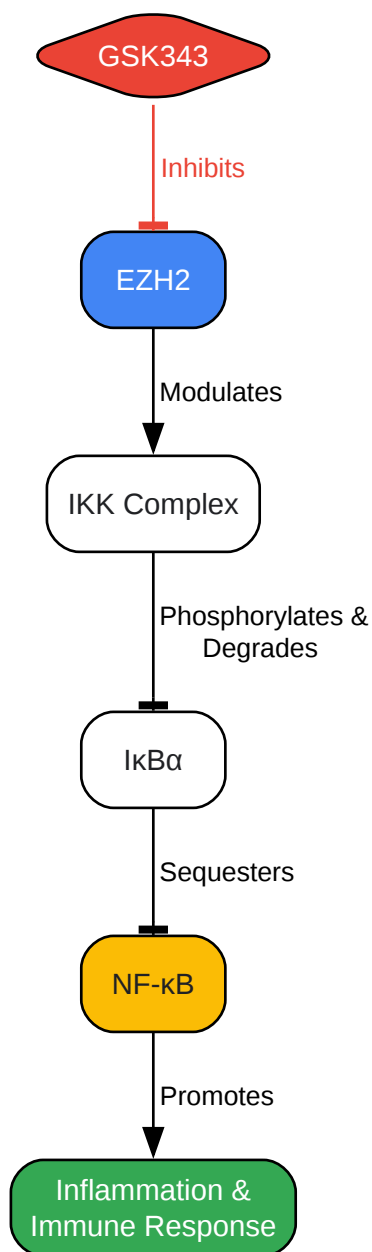
## Core Mechanism of Action: Competitive Inhibition of EZH2

The primary mechanism of **GSK343** is its function as an S-adenosyl-L-methionine (SAM)-competitive inhibitor.<sup>[1][9][10][11]</sup> EZH2, as the enzymatic core of the PRC2 complex, utilizes SAM as a methyl group donor to trimethylate H3K27.<sup>[1][2]</sup> **GSK343** directly competes with SAM for binding to the EZH2 catalytic site, thereby preventing the transfer of the methyl group to histone H3.<sup>[8][9]</sup> This leads to a global reduction in H3K27me3 levels, the reactivation of PRC2-silenced tumor suppressor genes, and subsequent downstream effects on cell behavior.<sup>[1][6][11]</sup> **GSK343** exhibits high selectivity for EZH2 over other histone methyltransferases, including its homolog EZH1, making it a precise chemical probe for studying PRC2-mediated signaling.<sup>[6][9][12]</sup>

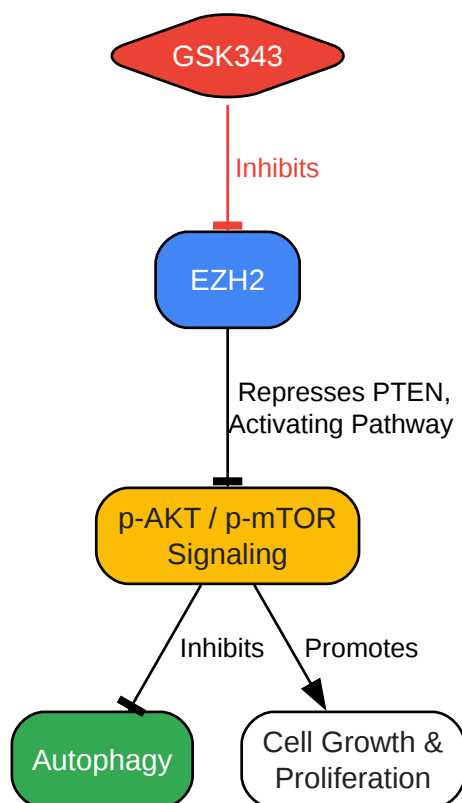
## GSK343 Mechanism of Action



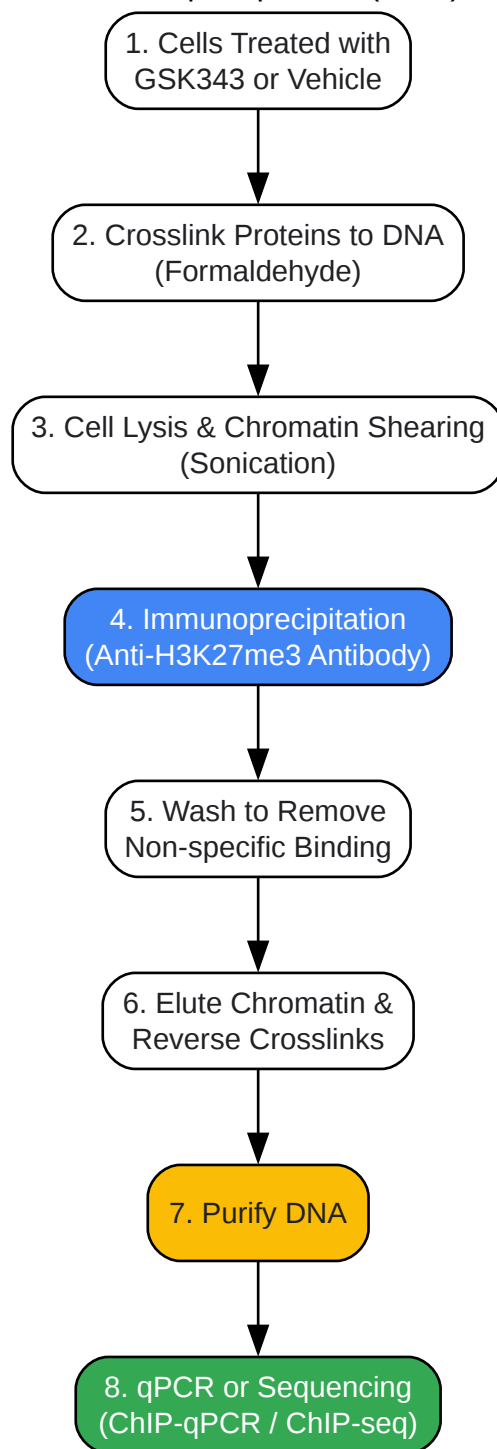
GSK343 Modulation of Wnt/ $\beta$ -Catenin Signaling

GSK343 Modulation of NF- $\kappa$ B Signaling

## GSK343 and the AKT/mTOR Pathway



## Chromatin Immunoprecipitation (ChIP) Workflow

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